Cas no 1000413-72-8 (Fasiglifam)

Fasiglifam structure
Nombre del producto:Fasiglifam
Número CAS:1000413-72-8
MF:C29H32O7S
Megavatios:524.62518
MDL:MFCD18251445
CID:822508
PubChem ID:24857286
Fasiglifam Propiedades químicas y físicas
Nombre e identificación
-
- TAK875
- TAK-875
- (S)-2-(6-((2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid
- 2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- NULL
- ((3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
- 3-Benzofuranacetic acid,6-[[2',6'-diMethyl-4'-[3-(Methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]Methoxy]-2,3-dihydro-,(3S)
- Fasiglifam
- Fasiglifam (INN)
- FASIGLIFAM (TAK-875)
- (3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic acid
- TAK-875,TAK875
- (S)-2-(6-((2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dih
- [(3S)-6-({2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy]-3-biphenylyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- 3-Benzofuranacetic acid, 6-[[2',6'-diMethyl-4'-[3-(Methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]Methoxy]-2,3-dihydro-, (3S)-
- Q27077287
- 2YB
- BCP02430
- 3-BENZOFURANACETIC ACID, 6-((2',6'-DIMETHYL-4'-(3-(METHYLSULFONYL)PROPOXY)(1,1'-BIPHENYL)-3-YL)METHOXY)-2,3-DIHYDRO-, (3S)-
- SCHEMBL204652
- GTPL6484
- MS-29716
- Fasiglifam [USAN:INN]
- ((3S)-6-(((2',6'-DIMETHYL-4'-(3-(METHANESULFONYL)PROPOXY)-(1,1'-BIPHENYL)-3-YL))METHOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-YL)ACETIC ACID
- MFCD18251445
- AKOS025289552
- CHEMBL1829174
- 1000413-72-8
- UNII-GLP1W4JXAH
- DTXSID601025726
- Fasiglifam [INN]
- D10336
- AC-25651
- BRD-K58501140-002-01-0
- FASIGLIFAM [USAN]
- (3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic Acid; (+)-TAK 875; TAK-875
- [(3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- BDBM50386790
- Fasiglifam (USAN/INN)
- [(3s)-6-({2',6'-Dimethyl-4'-[3-(Methylsulfonyl)propoxy]biphenyl-3-Yl}methoxy)-2,3-Dihydro-1-Benzofuran-3-Yl]acetic Acid
- 2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzouran-3-yl]acetic acid
- HY-10480
- Tak-875 anhydrous
- FASIGLIFAM [WHO-DD]
- 2-[(3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- GLP1W4JXAH
- CS-0282
- DB12491
- J-501277
- BZCALJIHZVNMGJ-HSZRJFAPSA-N
- TAK-875(Fasiglifam)
- ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
- NS00072908
- GLXC-04884
- NCGC00346669-01
- TAK 875
- EX-A203
- CHEBI:177451
- NCGC00346669-07
- 4phu
- TAK-875, >=98%
-
- MDL: MFCD18251445
- Renchi: InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1
- Clave inchi: BZCALJIHZVNMGJ-HSZRJFAPSA-N
- Sonrisas: CC1=C(C(C)=CC(OCCCS(C)(=O)=O)=C1)C2=CC(COC3=CC=C4[C@@H](COC4=C3)CC(O)=O)=CC=C2
Atributos calculados
- Calidad precisa: 524.18700
- Masa isotópica única: 524.18687453g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 37
- Cuenta de enlace giratorio: 11
- Complejidad: 828
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 108Ų
- Xlogp3: 4.7
Propiedades experimentales
- Denso: 1.252
- Punto de ebullición: 739.1±60.0°C at 760 mmHg
- PSA: 107.51000
- Logp: 6.39440
Fasiglifam Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fasiglifam PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D516808-10mg |
(3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic acid |
1000413-72-8 | 98% | 10mg |
$720 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86690-10mg |
TAK-875 |
1000413-72-8 | 98% | 10mg |
¥5778.0 | 2023-09-06 | |
Chemenu | CM157140-1g |
Fasiglifam |
1000413-72-8 | 95+% | 1g |
$1450 | 2023-02-19 | |
eNovation Chemicals LLC | D500334-250MG |
Fasiglifam |
1000413-72-8 | 97% | 250mg |
$225 | 2024-07-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T127963-25mg |
TAK-875 |
1000413-72-8 | ≥98% | 25mg |
¥3368.90 | 2023-08-31 | |
MedChemExpress | HY-10480-10mM*1 mL in DMSO |
Fasiglifam |
1000413-72-8 | 98.94% | 10mM*1 mL in DMSO |
¥1210 | 2024-04-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2351-50 mg |
TAK875 |
1000413-72-8 | 99.82% | 50mg |
¥5382.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2351-1 mL * 10 mM (in DMSO) |
TAK875 |
1000413-72-8 | 99.82% | 1 mL * 10 mM (in DMSO) |
¥1383.00 | 2022-02-28 | |
ChemScence | CS-0282-2mg |
Fasiglifam |
1000413-72-8 | 98.94% | 2mg |
$79.0 | 2022-04-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023195-50mg |
Fasiglifam |
1000413-72-8 | 98% | 50mg |
¥5685 | 2023-09-11 |
Fasiglifam Literatura relevante
-
Irina V. Palamarchuk,Zarina T. Shulgau,Adilet Y. Dautov,Shynggys D. Sergazy,Ivan V. Kulakov Org. Biomol. Chem. 2022 20 8962
-
Michael J. Waring,David J. Baker,Stuart N. L. Bennett,Alexander G. Dossetter,Mark Fenwick,Rob Garcia,Jennie Georgsson,Sam D. Groombridge,Susan Loxham,Philip A. MacFaul,Katie G. Maskill,David Morgan,Jenny Morrell,Helen Pointon,Graeme R. Robb,David M. Smith,Stephen Stokes,Gary Wilkinson Med. Chem. Commun. 2015 6 1024
-
James Allen Frank,Dmytro A. Yushchenko,Nicholas H. F. Fine,Margherita Duca,Mevlut Citir,Johannes Broichhagen,David J. Hodson,Carsten Schultz,Dirk Trauner Chem. Sci. 2017 8 7604
-
Zheng Li,Jianyong Yang,Weijie Gu,Guoshen Cao,Xiaoting Fu,Xuedan Sun,Yu Zhang,Hui Jin,Wenlong Huang,Hai Qian RSC Adv. 2016 6 46356
-
Xuekun Wang,Yurui Xu,Shujun Feng,Xinyu Huang,Xia Meng,Jiao Chen,Leilei Guo,Junliang Ge,Jikang Zhang,Jianmei Chen,Li Cheng,Kai Gu,Yu Zhang,Qing Jiang,Xinghai Ning Chem. Commun. 2019 55 8975
1000413-72-8 (Fasiglifam) Productos relacionados
- 16285-82-8(3-Desmethoxy-3-bromo Trimethoprim)
- 1172247-95-8(2-(2-fluorophenoxy)-N-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ylacetamide)
- 1378432-59-7(1-(2-bromo-5-chlorophenyl)prop-2-en-1-ol)
- 1690678-90-0(11-methyl-1,8,10,12-tetraazatricyclo7.3.0.0,2,6dodeca-9,11-diene)
- 2228878-30-4(3-(ethylsulfanyl)-2,2-difluoropropan-1-ol)
- 2228731-52-8(4-(5-bromo-2-chloropyridin-3-yl)butan-2-one)
- 2138098-26-5(N-{5-azaspiro[3.4]octan-8-yl}-4-nitrobenzene-1-sulfonamide)
- 1361489-72-6(2'-Fluoro-4'-iodo-3,4,5-trichlorobiphenyl)
- 1361662-68-1(2-Hydroxy-3-methyl-4-(2,3,5-trichlorophenyl)pyridine)
- 2227860-85-5(5-bromo-6-(2R)-oxiran-2-yl-1,3-dioxaindane)
Proveedores recomendados
atkchemica
(CAS:1000413-72-8)Fasiglifam

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:1000413-72-8)Fasiglifam

Pureza:99%/99%
Cantidad:100mg/250mg
Precio ($):250.0/488.0